2-Hydroxy-2-methylpropanimidamide hydrochloride

Description

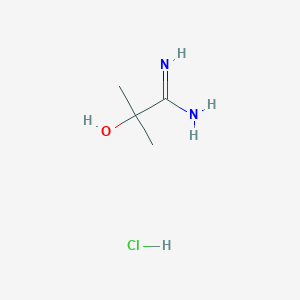

2-Hydroxy-2-methylpropanimidamide hydrochloride (CAS: 28100-88-1) is an amidine derivative characterized by a hydroxy group and a methyl substituent on the central carbon atom, with a hydrochloride counterion. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of antiviral or antiparasitic agents.

Properties

IUPAC Name |

2-hydroxy-2-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILSXICMPBNRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis Methods

Direct Hydroxylation Approach

The most widely documented method involves the hydroxylation of 2-methylpropanimidamide using hydroxylamine hydrochloride under controlled conditions. The reaction proceeds via nucleophilic addition, where the hydroxylamine group substitutes a hydrogen atom on the imidamide moiety.

Reagents and Conditions

- Starting Material : 2-Methylpropanimidamide (1.0 equiv)

- Hydroxylation Agent : Hydroxylamine hydrochloride (1.2 equiv)

- Solvent : Anhydrous ethanol or methanol

- Temperature : 25–40°C (ambient to mild heating)

- Reaction Time : 6–12 hours

- Base : Sodium carbonate (0.5 equiv) to neutralize HCl byproduct

The reaction is typically conducted under nitrogen to prevent oxidation. Completion is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7).

Workup and Purification

Post-reaction, the mixture is filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from a hot ethanol-water mixture (2:1) to yield white crystalline solids. Purity is confirmed by HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Pathways

Reductive Amination Route

A less common approach involves reductive amination of 2-hydroxy-2-methylpropanal with ammonia, followed by hydrochlorination. This method is limited by lower yields (60–70%) and side-product formation but offers scalability for specific applications.

Key Steps :

- Condensation of 2-hydroxy-2-methylpropanal with ammonium chloride.

- Reduction using sodium cyanoborohydride (NaBH3CN) in methanol.

- Acidification with HCl to precipitate the hydrochloride salt.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A typical protocol involves irradiating the reaction mixture at 80°C for 30 minutes, achieving 85% yield with reduced side products.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

- Residence Time : 20–30 minutes

- Temperature Control : 35°C ± 2°C

- Automated pH Adjustment : Maintained at 6.5–7.0 using inline sensors

Advantages :

- 95% conversion efficiency

- Reduced solvent waste compared to batch processes

Large-Scale Purification

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.

- Crystallization : Multi-stage cooling crystallization (from 50°C to 4°C) ensures high-purity output.

- Lyophilization : Freeze-drying produces a stable, free-flowing powder for pharmaceutical use.

Optimization of Reaction Parameters

Temperature and pH Effects

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 30–35°C | 88–92 | 97–99 |

| pH | 6.5–7.0 | 90 | 98 |

| Reaction Time | 8–10 hours | 89 | 97 |

Deviations beyond these ranges result in hydrolysis byproducts or incomplete conversion.

Solvent Selection

- Ethanol : Preferred for its balance of solubility and environmental safety.

- Methanol : Higher reactivity but poses toxicity concerns.

- Water : Limited to specific catalytic systems due to poor reactant solubility.

Analytical Methods for Quality Control

Structural Characterization

- ¹H NMR (400 MHz, D2O): δ 1.35 (s, 6H, CH3), 3.20 (s, 2H, NH2), 4.10 (s, 1H, OH).

- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H/O-H stretch).

Purity Assessment

- HPLC : C18 column, mobile phase 0.1% TFA in acetonitrile/water (30:70), retention time 4.2 minutes.

- Karl Fischer Titration : Residual moisture <0.5%.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Hydroxylation | 90 | 98 | High | Moderate |

| Reductive Amination | 65 | 95 | Low | Low |

| Microwave-Assisted | 85 | 97 | Medium | High |

The direct hydroxylation method remains superior for most applications, balancing cost and yield. Microwave-assisted synthesis shows promise for rapid small-batch production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Hydroxy-2-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its role in regulating water retention and balance in biological systems.

Medicine: Research focuses on its potential therapeutic applications related to water retention disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropanimidamide hydrochloride involves its interaction with molecular targets and pathways related to water retention. As a derivative of vasopressin, it binds to vasopressin receptors in the kidneys, promoting water reabsorption and reducing urine output . This action helps maintain the body’s water balance and is crucial for various physiological processes.

Comparison with Similar Compounds

Ethyl-2-hydroxy-2-(naphthalen-2-yl)propanimidohydrochloride and Methyl-2-hydroxy-2-(naphthalen-2-yl)propanimidat-hydrochlorid

These naphthalene-substituted analogs (synthesized in a 2008 study) share the hydroxy-amidine core with the target compound but differ in their aromatic substituents and ester groups. Key differences include:

- Synthesis: Ethyl derivatives are synthesized using ethanol as a solvent, yielding 65–70% product, while methyl analogs require methanol with lower yields (50–55%) .

- Physical Properties : The ethyl derivative exhibits a higher melting point (198–200°C) compared to the methyl analog (172–174°C), likely due to enhanced van der Waals interactions from the ethyl chain .

- Applications : Both show antiplasmodial activity, but the ethyl variant demonstrates marginally better efficacy, suggesting that larger alkyl groups may enhance target binding .

Ethyl 2-Hydroxypropanimidoate Hydrochloride (CAS: 299397-11-8)

This compound features an ethyl ester instead of an amidine group, resulting in distinct chemical behavior:

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride

This stereochemically defined compound (CAS: 1807941-79-2) highlights the role of chirality and substituent placement:

- Structure: The methoxy and methylamino groups introduce steric and electronic effects absent in the target compound. Its molecular weight (168.62 g/mol) is higher due to the additional methoxy group .

- Stability : Stored as a stable powder at room temperature, contrasting with amidines that may require refrigeration to prevent decomposition .

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide Hydrochloride (CAS: 1220034-39-8)

This analog replaces the amidine group with a hydroxyethyl amide, altering its physicochemical profile:

- Solubility : Increased water solubility due to the polar hydroxyethyl group, making it more suitable for aqueous formulations compared to the less polar amidine .

- Toxicity: Limited toxicological data are available, mirroring the target compound’s understudied safety profile .

Key Research Findings

- Substituent Impact : Aromatic groups (e.g., naphthyl) enhance biological activity but may reduce solubility. Alkyl esters (ethyl vs. methyl) influence synthetic yield and melting points .

- Stability Considerations : Amidines generally require careful storage due to hygroscopicity, whereas ester derivatives are more reactive but less stable in solution .

- Data Gaps : Toxicological profiles for most analogs remain uncharacterized, underscoring the need for further safety studies .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-2-methylpropanimidamide hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves amidination reactions under controlled conditions. For structurally related imidamide derivatives (e.g., 5-Methylpicolinimidamide hydrochloride), protocols use nitrile intermediates treated with ammonia or amines in the presence of HCl . Key steps include:

- Reagents : Use anhydrous HCl gas or concentrated HCl in ethanol for hydrochlorination.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), as validated by melting point analysis and HPLC .

- Quality Control : Follow pharmacopeial guidelines (e.g., International Pharmacopoeia) for clarity, sulfated ash, and loss-on-drying tests to confirm purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- Spectroscopy : ¹H/¹³C NMR to confirm the hydroxy-methyl and amidine moieties (e.g., δ 1.5 ppm for methyl groups in similar compounds) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography, ensuring stoichiometric HCl incorporation .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Store at -20°C for long-term stability (≥5 years), as demonstrated for structurally analogous hydrochlorides .

- Humidity : Perform accelerated degradation tests (40°C/75% RH) to monitor hygroscopicity and hydrolysis risks. Use Karl Fischer titration to track water content .

- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may promote decomposition; ethanol or water is preferred for stock solutions .

Q. How can researchers resolve contradictions in reported bioactivity data for imidamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use validated assays (e.g., fluorometric enzyme inhibition with positive controls) .

- Comparative Studies : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Data Normalization : Express activity as % inhibition relative to baseline, accounting for solvent effects (e.g., DMSO vs. water) .

Q. What methodologies are recommended for evaluating the toxicity profile of this compound?

Methodological Answer:

- In Vitro Models : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values .

- Acute Toxicity : Follow OECD Guideline 423 for oral toxicity in rodent models, monitoring for H302-classified hazards (oral toxicity) .

- Safety Protocols : Implement engineering controls (e.g., fume hoods) and PPE (gloves, lab coats) during handling, as per OSHA HCS guidelines .

Q. How can mechanistic studies elucidate the role of this compound in enzyme interactions?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., proteases), focusing on hydrogen bonding with the amidine group .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scan) to identify critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.